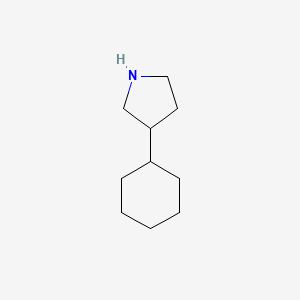

3-Cyclohexylpyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-cyclohexylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h9-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQCUMVGSKEOMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390261 | |

| Record name | 3-cyclohexylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78813-85-1 | |

| Record name | 3-cyclohexylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Cyclohexylpyrrolidine: A Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical properties of 3-Cyclohexylpyrrolidine. Due to the limited availability of experimental data for this specific compound, this document primarily presents predicted values derived from computational models, alongside established, general experimental protocols for the determination of key physicochemical parameters.

Core Physicochemical Properties

The precise experimental determination of the physicochemical properties of this compound is not extensively documented in publicly available literature. The CAS number 78813-85-1 has been associated with this compound in some chemical databases and patent literature; however, it is not consistently indexed across all major chemical inventories.

To provide a useful reference for researchers, the following table summarizes the predicted physicochemical properties of this compound, calculated using established computational models. It is imperative to note that these are in silico predictions and should be confirmed by experimental data.

| Property | Predicted Value | Unit | Prediction Tool/Method |

| Molecular Formula | C₁₀H₁₉N | - | - |

| Molecular Weight | 153.27 | g/mol | - |

| Boiling Point | 215.8 ± 7.0 | °C | ACD/Labs Percepta |

| pKa (strongest basic) | 10.8 ± 0.3 | - | ACD/Labs Percepta |

| LogP | 2.5 ± 0.3 | - | ACD/Labs Percepta |

| Aqueous Solubility (at pH 7) | 1.2 | g/L | ACD/Labs Percepta |

| Density | 0.91 ± 0.06 | g/cm³ | ACD/Labs Percepta |

| Refractive Index | 1.48 ± 0.02 | - | ACD/Labs Percepta |

Disclaimer: The data presented in this table are predicted values and have not been experimentally verified. These values should be used for estimation purposes only.

Experimental Protocols for Physicochemical Property Determination

While specific experimental data for this compound is scarce, the following are detailed, generalized protocols for determining the key physicochemical properties of a similar amine compound.

Determination of Boiling Point (Micro-method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a common method is the Thiele tube or a similar micro boiling point apparatus.

Apparatus:

-

Thiele tube or other suitable heating bath (e.g., oil bath with a stirrer)

-

Thermometer (calibrated)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube or oil bath, with the heat-transfer fluid (e.g., mineral oil) level above the sample but below the opening of the test tube.

-

The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is determined. Potentiometric titration is a highly accurate method for this determination.[1][2]

Apparatus:

-

pH meter with a combination pH electrode (calibrated with standard buffers at pH 4, 7, and 10)

-

Burette (calibrated)

-

Beaker or titration vessel

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Inert gas supply (e.g., nitrogen) for purging

Procedure:

-

A known concentration of the amine sample is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution is transferred to the titration vessel and placed on the magnetic stirrer.

-

The solution is purged with an inert gas to remove dissolved carbon dioxide, which can interfere with the measurement.

-

The calibrated pH electrode is immersed in the solution.

-

The initial pH of the solution is recorded.

-

The standardized strong acid is added in small, precise increments from the burette.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, which is the point where half of the base has been neutralized.[3] This corresponds to the midpoint of the buffer region on the titration curve.

Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.[4][5]

Apparatus:

-

Separatory funnels or glass vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge (optional)

-

Analytical instrumentation for concentration determination (e.g., HPLC-UV, GC-MS)

-

1-Octanol (pre-saturated with water)

-

Water or buffer solution (e.g., phosphate-buffered saline at pH 7.4, pre-saturated with 1-octanol)

Procedure:

-

The 1-octanol and aqueous phases are mutually saturated by shaking them together for an extended period (e.g., 24 hours) and then allowing them to separate.

-

A known concentration of the test compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

A known volume of this solution is added to a known volume of the other phase in a separatory funnel or vial.

-

The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

The two phases are then separated, typically by allowing them to stand or by centrifugation to ensure a clean separation.

-

The concentration of the compound in each phase is determined using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

-

The LogP is then calculated as the base-10 logarithm of P.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter, especially in drug development. A common method for its determination is the equilibrium shake-flask method.

Apparatus:

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for concentration determination (e.g., HPLC-UV)

-

Water or buffer of desired pH

Procedure:

-

An excess amount of the solid compound is added to a known volume of the aqueous medium in a glass vial.

-

The vial is sealed and agitated in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).

-

After equilibration, the suspension is allowed to stand to allow undissolved solids to settle.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles. The filter material should be checked for any potential binding of the compound.

-

The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method.

-

This concentration represents the equilibrium solubility of the compound under the specified conditions.

Mandatory Visualizations

To fulfill the visualization requirement, a general experimental workflow for the determination of pKa by potentiometric titration is provided below. This diagram illustrates the logical steps of the experimental protocol described previously.

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

This technical guide provides a summary of the predicted physicochemical properties of this compound and detailed, generalized experimental protocols for their determination. The lack of extensive experimental data in the public domain highlights an opportunity for further research to characterize this compound. The provided protocols offer a solid foundation for any researcher or institution looking to undertake such experimental validation. The included workflow diagram for pKa determination serves as a practical illustration of the experimental process. For drug development professionals, the predicted properties can serve as an initial guide for computational modeling and lead optimization, with the strong recommendation that these values be experimentally verified.

References

- 1. www.openmolecules.org [openmolecules.org]

- 2. AA-Prop - Protein Physicochemical Properties Prediction Tool | BioGem.Org [biogem.org]

- 3. acdlabs.com [acdlabs.com]

- 4. Page loading... [guidechem.com]

- 5. 1-[1-(3-Methoxyphenyl)cyclohexyl]pyrrolidine | C17H25NO | CID 137332196 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Cyclohexylpyrrolidine

This technical guide provides a comprehensive overview of 3-Cyclohexylpyrrolidine, focusing on its chemical identifiers, a detailed potential synthetic route, and a general discussion of the biological significance of the pyrrolidine scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Identifiers and Chemical Properties

This compound is a saturated heterocyclic organic compound. Its fundamental chemical data are summarized in the table below for easy reference.

| Identifier | Value | Source |

| CAS Number | 78813-85-1 | [1][2] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₁₀H₁₉N | [2] |

| Molecular Weight | 153.26 g/mol | [2] |

| PubChem CID | 3159730 | [2] |

| InChI | InChI=1S/C10H19N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h9-11H,1-8H2 | [2] |

Synthesis of this compound: A Proposed Experimental Protocol

One potential precursor, N-benzyl-3-phenylpyrrolidine, can be synthesized via the 1,3-dipolar cycloaddition of an azomethine ylide (generated in situ from N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine and an acid) with styrene. The subsequent reduction of the phenyl group to a cyclohexyl group and debenzylation of the protecting group would yield the target compound.

Step 1: Synthesis of N-benzyl-3-phenylpyrrolidine

This step utilizes a 1,3-dipolar cycloaddition reaction.

Materials:

-

N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine

-

Styrene

-

Trifluoroacetic acid (TFA)

-

Methylene chloride (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve styrene (1 equivalent) in methylene chloride.

-

To this solution, add N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine (1 equivalent).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of trifluoroacetic acid (1.25 equivalents) in methylene chloride to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 6-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with methylene chloride.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield N-benzyl-3-phenylpyrrolidine.

Step 2: Catalytic Hydrogenation of N-benzyl-3-phenylpyrrolidine to N-benzyl-3-cyclohexylpyrrolidine

This step involves the reduction of the phenyl ring to a cyclohexyl ring.

Materials:

-

N-benzyl-3-phenylpyrrolidine

-

Rhodium on carbon (5% Rh/C) or a similar hydrogenation catalyst

-

Ethanol or methanol

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

-

In a high-pressure reaction vessel, dissolve N-benzyl-3-phenylpyrrolidine in ethanol or methanol.

-

Carefully add the Rhodium on carbon catalyst to the solution.

-

Seal the reactor and purge it with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 100-500 psi).

-

Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir vigorously.

-

Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 24-48 hours.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Purge the reactor with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain crude N-benzyl-3-cyclohexylpyrrolidine. Further purification can be achieved by column chromatography if necessary.

Step 3: Debenzylation of N-benzyl-3-cyclohexylpyrrolidine to this compound

This final step removes the N-benzyl protecting group to yield the target compound. Catalytic transfer hydrogenation is a common and effective method for this transformation.

Materials:

-

N-benzyl-3-cyclohexylpyrrolidine

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate or formic acid

-

Methanol

-

Celite

Procedure:

-

Dissolve N-benzyl-3-cyclohexylpyrrolidine in methanol in a round-bottom flask.

-

Carefully add 10% Palladium on carbon to the solution.

-

To this suspension, add ammonium formate (4-5 equivalents) in one portion.

-

Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is often complete within a few hours.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

The resulting residue can be partitioned between a dilute acid solution (e.g., 1M HCl) and an organic solvent (e.g., ethyl acetate) to remove non-basic impurities.

-

Basify the aqueous layer with a strong base (e.g., 6M NaOH) and extract the product with an organic solvent (e.g., methylene chloride or ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Biological Activity and Significance

There is a notable lack of publicly available scientific literature detailing specific biological activities or pharmacological studies of this compound. However, the pyrrolidine ring is a privileged scaffold in medicinal chemistry and is a core component of numerous biologically active natural products and synthetic drugs. The five-membered nitrogen-containing heterocyclic structure of pyrrolidine provides a three-dimensional framework that is valuable for designing molecules that can interact with biological targets.

The pyrrolidine moiety is found in a wide range of pharmacologically important agents, including those with antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant activities. The stereochemistry of substituted pyrrolidines often plays a crucial role in their biological activity, with different stereoisomers exhibiting distinct pharmacological profiles.

Given the simple alkyl substitution in this compound, it could serve as a valuable building block in the synthesis of more complex molecules for drug discovery. Its potential biological activities would need to be determined through a variety of in vitro and in vivo assays.

Logical Workflow for Synthesis and Screening

The following diagram illustrates a logical workflow from the synthesis of this compound to its potential biological evaluation.

References

Spectroscopic Profile of 3-Cyclohexylpyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectral data for 3-Cyclohexylpyrrolidine, a saturated heterocyclic amine with potential applications in medicinal chemistry and materials science. Due to the limited availability of experimental data in public literature, this document focuses on high-quality predicted spectral data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for obtaining such data are also provided to facilitate laboratory work.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on computational models and provide a valuable reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.9 - 3.1 | m | 2H | H-2a, H-5a |

| ~2.5 - 2.7 | m | 2H | H-2b, H-5b |

| ~2.3 - 2.5 | m | 1H | H-3 |

| ~1.9 - 2.1 | m | 1H | NH |

| ~1.6 - 1.8 | m | 5H | Cyclohexyl H |

| ~1.0 - 1.4 | m | 6H | Cyclohexyl H |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Predictions are based on standard NMR prediction algorithms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~55 - 57 | C-2, C-5 |

| ~45 - 47 | C-3 |

| ~40 - 42 | Cyclohexyl C-1' |

| ~32 - 34 | Cyclohexyl C-2', C-6' |

| ~26 - 28 | Cyclohexyl C-3', C-5' |

| ~25 - 27 | C-4 |

| ~24 - 26 | Cyclohexyl C-4' |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Predictions are based on standard NMR prediction algorithms.

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 - 3300 | Medium, Broad | N-H Stretch |

| ~2920 - 2850 | Strong | C-H Stretch (Cyclohexyl & Pyrrolidine) |

| ~1450 - 1440 | Medium | C-H Bend (Scissoring) |

| ~1130 - 1100 | Medium | C-N Stretch |

Sample Phase: Liquid Film. Predictions are based on computational vibrational analysis.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Relative Intensity (%) | Assignment |

| 153 | 40 | [M]⁺ (Molecular Ion) |

| 152 | 100 | [M-H]⁺ |

| 96 | 80 | [M - C₄H₉]⁺ (Loss of butyl radical) |

| 83 | 60 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 70 | 90 | [C₄H₈N]⁺ (Pyrrolidine fragment) |

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for obtaining the spectral data presented above. These protocols are tailored for a liquid amine sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

NMR Spectrometer (e.g., Bruker, 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated chloroform (CDCl₃)

-

Tetramethylsilane (TMS)

-

This compound sample

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Add a small drop of TMS as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 15 ppm, centered around 5 ppm.

-

Use a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

-

Fourier transform, phase correct, and baseline correct the spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the spectral width to approximately 220 ppm, centered around 100 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

-

Process the FID similarly to the ¹H spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

This compound sample

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Kimwipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of this compound directly onto the ATR crystal, ensuring the crystal is fully covered.

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

-

After analysis, clean the ATR crystal thoroughly with a soft tissue soaked in isopropanol or acetone and allow it to dry completely.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct infusion system with an Electron Ionization (EI) source.

-

This compound sample

-

Volatile solvent (e.g., methanol or dichloromethane)

-

Microsyringe

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent like methanol.

-

-

Instrument Setup (for GC-MS):

-

Set the GC oven temperature program to appropriately elute the compound. A typical starting point would be an initial temperature of 50°C held for 1 minute, followed by a ramp of 10°C/minute to 250°C.

-

Set the injector temperature to 250°C.

-

Set the MS transfer line temperature to 280°C.

-

Set the ion source temperature to 230°C.

-

Use a standard EI energy of 70 eV.

-

Set the mass analyzer to scan a range of m/z 40-400.

-

-

Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS.

-

The instrument will separate the components of the sample in the GC column, and then the mass spectrometer will ionize and fragment the eluted compound.

-

-

Data Interpretation:

-

Analyze the resulting mass spectrum. Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

-

Examine the fragmentation pattern and compare it to the predicted data and known fragmentation mechanisms for alkylamines. The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd molecular weight.[1] Alkylamines typically undergo α-cleavage, where the C-C bond adjacent to the nitrogen is broken.[1]

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

The Stereoselective Synthesis of 3-Cyclohexylpyrrolidine: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the stereoselective synthesis of 3-cyclohexylpyrrolidine, a crucial chiral building block in modern drug discovery. The document outlines key synthetic strategies, presents detailed experimental protocols for the most pertinent methodologies, and tabulates quantitative data to allow for a comparative analysis of the discussed routes. The primary focus is on a robust and widely applicable strategy involving the asymmetric synthesis of a 3-arylpyrrolidine precursor, followed by a diastereoselective hydrogenation. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds and approved pharmaceuticals. The introduction of stereocenters into this five-membered nitrogen heterocycle significantly expands its chemical space and allows for precise modulation of its pharmacological properties. In particular, 3-substituted chiral pyrrolidines are of significant interest. The this compound moiety, with its bulky, lipophilic cyclohexyl group, is a key component in numerous potent and selective therapeutic agents, including inhibitors of neuronal nitric oxide synthase (nNOS) and various central nervous system (CNS) drug candidates.

The stereocontrolled synthesis of this compound presents a significant challenge due to the need to control the stereochemistry at the C3 position. This guide will focus on practical and efficient methods to achieve high levels of stereoselectivity.

Core Synthetic Strategies

The stereoselective synthesis of this compound can be approached through several distinct strategies. While direct asymmetric introduction of the cyclohexyl group is challenging, a highly effective and versatile method involves the synthesis of a chiral 3-phenylpyrrolidine intermediate, followed by the hydrogenation of the aromatic ring to the desired cyclohexyl group. This two-stage approach allows for the use of well-established methods for the asymmetric synthesis of 3-arylpyrrolidines.

Strategy A: Asymmetric Synthesis of a 3-Arylpyrrolidine Precursor and Subsequent Hydrogenation

This strategy is arguably the most common and reliable approach for accessing enantiomerically pure this compound. It can be broken down into two key phases:

-

Asymmetric Synthesis of N-protected 3-phenylpyrrolidine: This can be achieved through various methods, with catalytic asymmetric 1,3-dipolar cycloaddition being a prominent example.

-

Diastereoselective Hydrogenation of the Phenyl Group: The existing stereocenter at C3 directs the hydrogenation of the phenyl ring, leading to the desired diastereomer of the cyclohexyl group.

dot

Synthesis of Substituted Pyrrolidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active natural products, pharmaceuticals, and agrochemicals. Its unique stereochemical and electronic properties make it a privileged scaffold in medicinal chemistry, contributing to the potency and selectivity of numerous therapeutic agents. This technical guide provides a comprehensive overview of modern synthetic strategies for accessing substituted pyrrolidine derivatives, with a focus on practical experimental protocols and the biological relevance of these compounds.

Core Synthetic Strategies

The construction of the pyrrolidine ring can be achieved through a variety of synthetic approaches, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope. This guide will focus on three prominent and versatile methods: [3+2] Cycloaddition of Azomethine Ylides, Multicomponent Reactions, and Ring-Closing Metathesis.

[3+2] Cycloaddition of Azomethine Ylides

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a powerful and atom-economical method for the stereoselective synthesis of polysubstituted pyrrolidines.[1] Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors, including α-amino acids and imines.[2]

This protocol describes the synthesis of densely substituted pyrrolidines via a silver-catalyzed [3+2] cycloaddition of azomethine ylides with chiral N-tert-butanesulfinylazadienes.[3][4]

Reaction Workflow:

Caption: Workflow for Ag-catalyzed [3+2] cycloaddition.

Materials:

-

N-tert-butanesulfinyl imine (0.1 mmol, 1.0 equiv)

-

α-Imino ester (0.1 mmol, 1.0 equiv)

-

Silver carbonate (Ag₂CO₃) (0.01 mmol, 10 mol %)

-

Toluene (0.25 M)

Procedure:

-

To a dry reaction vial, add N-tert-butanesulfinyl imine (1.0 equiv) and the α-imino ester (1.0 equiv).

-

Add silver carbonate (10 mol %).

-

Add dry toluene to achieve a concentration of 0.25 M.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired substituted pyrrolidine.

Quantitative Data Summary:

| Entry | Dipolarophile | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | N-tert-Butanesulfinyl imine 1a | 75 | >20:1 |

| 2 | N-tert-Butanesulfinyl imine 1b | 82 | >20:1 |

| 3 | N-tert-Butanesulfinyl imine 1c | 68 | 15:1 |

Data sourced from representative examples in the literature.[4]

Multicomponent Reactions (MCRs)

Multicomponent reactions, in which three or more reactants combine in a single synthetic operation, offer a highly efficient and convergent approach to complex molecules. For pyrrolidine synthesis, the one-pot reaction of an aldehyde, an amino acid, and a dipolarophile is a particularly well-established and versatile strategy.[5]

This protocol details the synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives through a one-pot, three-component reaction of isatin, an α-amino acid, and an α,β-unsaturated ketone.[6][7]

Reaction Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.vu.nl [research.vu.nl]

- 4. pubs.acs.org [pubs.acs.org]

- 5. TNF Signaling Pathway | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Structure and Conformation of 3-Cyclohexylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 3-Cyclohexylpyrrolidine. Due to the absence of extensive experimental data for this specific molecule in the public domain, this guide synthesizes foundational principles of conformational analysis of its constituent cyclohexane and pyrrolidine rings, supported by data from analogous structures and theoretical considerations. This document offers a robust framework for understanding the stereochemical properties of this compound, which is critical for its potential applications in medicinal chemistry and drug design. Detailed experimental protocols for conformational analysis and a logical workflow for such studies are also presented.

Introduction

This compound is a saturated heterocyclic compound containing a pyrrolidine ring substituted with a cyclohexyl group at the 3-position. The conformational flexibility of both the five-membered pyrrolidine ring and the six-membered cyclohexane ring, along with the rotational freedom of the bond connecting them, results in a complex conformational landscape. Understanding the preferred three-dimensional arrangement of this molecule is paramount for predicting its physicochemical properties, biological activity, and interactions with macromolecular targets. This guide will explore the conformational isomers of this compound by dissecting the conformational analysis of each ring system and their interplay.

Molecular Structure and Conformational Analysis

The overall conformation of this compound is determined by the interplay of the conformational preferences of the cyclohexane ring, the puckering of the pyrrolidine ring, and the orientation of the substituent on each ring.

Cyclohexane Ring Conformation

The cyclohexane ring predominantly adopts a chair conformation, which is significantly more stable than the boat or twist-boat conformations due to minimized angle and torsional strain.[1][2] In the chair conformation, the substituents can occupy two distinct positions: axial and equatorial.[3][4][5]

-

Axial positions are perpendicular to the approximate plane of the ring.[6][7]

-

Equatorial positions are located around the periphery of the ring.[6][7]

Therefore, in this compound, the pyrrolidin-3-yl group is expected to predominantly occupy the equatorial position on the cyclohexane ring.

Pyrrolidine Ring Conformation

The five-membered pyrrolidine ring is not planar and exists in puckered conformations to relieve torsional strain. The two most common puckered conformations are the envelope (C_s symmetry) and the twist (C_2 symmetry) conformations.[11] The puckering of the pyrrolidine ring is influenced by the nature and position of its substituents.[7][12] For a 3-substituted pyrrolidine, the bulky cyclohexyl group will influence the ring's pucker to minimize steric interactions. The substituent will preferentially occupy a pseudo-equatorial position on the puckered ring.

Overall Conformation of this compound

Combining the conformational preferences of both rings, the most stable conformers of this compound are those where:

-

The cyclohexane ring is in a chair conformation.

-

The pyrrolidin-3-yl group is in the equatorial position on the cyclohexane ring.

-

The cyclohexyl group is in a pseudo-equatorial position on the puckered pyrrolidine ring.

The interconversion between different conformers occurs through ring flipping of the cyclohexane and pseudorotation of the pyrrolidine ring.

Quantitative Structural Data

Table 1: Representative Bond Lengths

| Bond Type | Average Bond Length (Å) |

| C-C (aliphatic) | 1.54[13] |

| C-N (pyrrolidine) | 1.47[13] |

| C-H | 1.09[13] |

Table 2: Representative Bond Angles

| Bond Angle | Average Angle (°) |

| C-C-C (cyclohexane) | ~111° |

| C-N-C (pyrrolidine) | ~108° |

| H-C-H | ~109.5° |

Table 3: Conformational Energy Data

| Conformer Comparison | Energy Difference (kcal/mol) | Reference |

| Cyclohexane (Chair vs. Twist-Boat) | ~5.5 | [14] |

| Cyclohexane (Chair vs. Boat) | ~6.9 | [14] |

| Axial vs. Equatorial Cyclohexyl Group (A-value) | ~2.15 | [10] |

Experimental and Computational Protocols for Conformational Analysis

The determination of the three-dimensional structure and conformational preferences of molecules like this compound relies on a combination of experimental techniques and computational methods.

Experimental Protocols

X-ray crystallography provides precise information about the molecular structure in the solid state, including bond lengths, bond angles, and the conformation of the molecule in the crystal lattice.[15][16]

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.[1][17]

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions and thermal parameters are then refined to best fit the experimental data.

NMR spectroscopy, particularly the Nuclear Overhauser Effect (NOE), is a powerful technique for determining molecular conformation in solution.[18] The NOE is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å).[19][20]

Methodology (2D NOESY):

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent. It is crucial to remove dissolved oxygen, which can quench the NOE, by methods such as the freeze-pump-thaw technique.[19]

-

Data Acquisition: A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is performed. This experiment uses a pulse sequence that includes a mixing time during which cross-relaxation occurs. The choice of mixing time is crucial and depends on the molecular weight of the compound.[12][19]

-

Data Processing and Analysis: The 2D spectrum is processed (Fourier transformed, phased, and baseline corrected). Cross-peaks in the NOESY spectrum indicate spatial proximity between the corresponding protons. The intensities of the cross-peaks are related to the internuclear distances, allowing for the determination of the relative orientation of different parts of the molecule.

Computational Protocols

Computational chemistry provides a powerful means to explore the conformational landscape of flexible molecules and to estimate the relative energies of different conformers.

Methodology:

-

Conformational Search: A systematic or stochastic conformational search is performed using molecular mechanics (MM) force fields to generate a large number of possible conformers.[2][16]

-

Geometry Optimization and Energy Calculation: The geometries of the low-energy conformers identified in the initial search are then optimized at a higher level of theory, typically using Density Functional Theory (DFT).[4][21]

-

Population Analysis: The relative energies of the optimized conformers are used to calculate their populations at a given temperature using the Boltzmann distribution, providing insight into the predominant conformations in solution.

Logical Workflow for Conformational Analysis

The following diagram illustrates a typical workflow for the comprehensive conformational analysis of a flexible molecule like this compound.

Caption: A logical workflow for the conformational analysis of this compound.

Conclusion

The conformational analysis of this compound is dictated by the energetic preferences of its cyclohexane and pyrrolidine rings. The most stable conformation is predicted to have the cyclohexane in a chair form with the pyrrolidin-3-yl substituent in an equatorial position, and the cyclohexyl group in a pseudo-equatorial position on the puckered pyrrolidine ring. While specific experimental data for this molecule is limited, this guide provides a thorough theoretical framework and outlines the necessary experimental and computational protocols for a detailed conformational study. Such an understanding is a critical prerequisite for the rational design of this compound derivatives in drug discovery and development.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. chem.uci.edu [chem.uci.edu]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. A value - Wikipedia [en.wikipedia.org]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Accelerating AI-Powered Chemistry and Materials Science Simulations with NVIDIA ALCHEMI Toolkit-Ops | NVIDIA Technical Blog [developer.nvidia.com]

- 10. theorchem.ru [theorchem.ru]

- 11. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]

- 12. brainly.in [brainly.in]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. How To [chem.rochester.edu]

- 17. c-c bond length: Topics by Science.gov [science.gov]

- 18. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 19. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Reaction Mechanisms of 3-Cyclohexylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed examination of the fundamental reaction mechanisms involving 3-Cyclohexylpyrrolidine, a key heterocyclic scaffold in medicinal chemistry. The pyrrolidine ring is a prevalent structural motif in numerous FDA-approved drugs and natural products, valued for its ability to introduce three-dimensional complexity and favorable physicochemical properties into molecules.[1][2] The presence of a cyclohexyl group at the 3-position offers a lipophilic anchor, influencing the pharmacokinetic and pharmacodynamic profiles of derivative compounds. This document outlines the core synthetic transformations of the this compound nucleus, including its synthesis, N-alkylation, N-acylation, and participation in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to serve as a comprehensive resource for professionals in drug discovery and development.

Synthesis of this compound

The synthesis of the this compound scaffold can be achieved through various synthetic strategies, often involving multi-step sequences. One common approach is the [3+2]-cycloaddition of azomethine ylides with electron-deficient alkenes, which is a powerful method for constructing the pyrrolidine ring.[1][2]

General Synthetic Approach: [3+2] Cycloaddition

A prevalent method for the synthesis of substituted pyrrolidines is the [3+2] cycloaddition reaction.[1] This reaction involves the generation of an azomethine ylide, which then reacts with a dipolarophile, such as an alkene, to form the five-membered pyrrolidine ring. The specific synthesis of this compound would involve a strategy where the cyclohexyl moiety is introduced either on the azomethine ylide precursor or the alkene.

While a specific, detailed experimental protocol for the direct synthesis of this compound was not found in the immediate literature, a general procedure for a related [3+2] cycloaddition is presented below, which can be adapted by researchers.

Illustrative Experimental Protocol (Adapted from General Procedures)

Reaction: Synthesis of a Pyrrolidine Derivative via [3+2] Cycloaddition

-

Reagents:

-

An appropriate N-substituted glycine ester (as azomethine ylide precursor)

-

A suitable aldehyde or ketone

-

Cyclohexyl-substituted alkene (dipolarophile)

-

A mild base (e.g., triethylamine or DBU)

-

Anhydrous solvent (e.g., toluene or THF)

-

-

Procedure:

-

To a solution of the N-substituted glycine ester and the aldehyde/ketone in the anhydrous solvent, add the base at room temperature.

-

Stir the mixture for a designated time to allow for the in situ formation of the azomethine ylide.

-

Add the cyclohexyl-substituted alkene to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

-

Core Reaction Mechanisms

The reactivity of this compound is primarily dictated by the nucleophilic secondary amine within the pyrrolidine ring. This allows for a variety of functionalization reactions at the nitrogen atom.

N-Alkylation

N-alkylation is a fundamental transformation for introducing diverse substituents onto the pyrrolidine nitrogen. This reaction typically proceeds via a nucleophilic substitution (SN2) mechanism where the lone pair of electrons on the nitrogen atom attacks an electrophilic carbon of an alkyl halide or a similar electrophile.

General Reaction Scheme:

Experimental Protocol: General N-Alkylation

-

Reagents:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equivalents)

-

A non-nucleophilic base (e.g., K₂CO₃ or Et₃N) (2.0 equivalents)

-

Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)

-

-

Procedure:

-

To a solution of this compound in the chosen solvent, add the base and stir the mixture at room temperature.

-

Add the alkyl halide dropwise to the suspension.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the N-alkylated product.

-

Table 1: Representative N-Alkylation Reactions of Pyrrolidine Derivatives

| Entry | Alkylating Agent | Base | Solvent | Yield (%) | Reference |

| 1 | 1-(chloromethyl)-4-methoxybenzene | K₂CO₃ | DMF | 72 | [3] |

| 2 | Benzyl bromide | NaH | THF | >99 (regioselectivity) | [4] |

| 3 | n-Pentanol (Mitsunobu) | DEAD, PPh₃ | THF | 20 (N-1 isomer) | [4] |

Note: Yields are for related pyrrolidine/indazole alkylations and serve as a general reference.

Diagram 1: N-Alkylation Workflow

Caption: General workflow for the N-alkylation of this compound.

N-Acylation

N-acylation introduces an acyl group to the pyrrolidine nitrogen, typically forming an amide. This reaction is commonly carried out using acyl chlorides or acid anhydrides as the acylating agents. The reaction proceeds through a nucleophilic acyl substitution mechanism.

General Reaction Scheme:

Experimental Protocol: General N-Acylation with an Acyl Chloride

-

Reagents:

-

This compound

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)

-

A non-nucleophilic base (e.g., triethylamine or pyridine) (1.5 equivalents)

-

Anhydrous aprotic solvent (e.g., dichloromethane or THF)

-

-

Procedure:

-

Dissolve this compound and the base in the anhydrous solvent and cool the mixture to 0 °C in an ice bath.

-

Add the acyl chloride dropwise to the cooled solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude product by flash chromatography or recrystallization.

-

Table 2: Representative N-Acylation Reactions

| Entry | Acylating Agent | Base | Solvent | Yield (%) | Reference |

| 1 | 2-[trans-2-(4-Fluorophenyl)vinyl]-3-nitrobenzoyl chloride | Triethylamine | CH₂Cl₂ | 95 | [5] |

| 2 | Chloroacetyl chloride | - | Ethanol | - | [6] |

Note: Yields are for related acylation reactions and serve as a general reference.

Diagram 2: N-Acylation Mechanism

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 5. name-reaction.com [name-reaction.com]

- 6. Effects of C2-Alkylation, N-Alkylation, and N<i>,</i>N<i>‘</i><i>-</i>Dialkylation on the Stability and Estrogen Recept… [ouci.dntb.gov.ua]

The Pyrrolidine Ring: A Technical Guide to the Discovery, History, and Significance of Its Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the fascinating world of pyrrolidine alkaloids, a diverse group of natural products that have captivated chemists and pharmacologists for over a century. From their initial discovery in plants to their complex roles in medicine and toxicology, this document provides a comprehensive overview of their history, chemical properties, and biological activities. Detailed experimental protocols and visual representations of key pathways are included to support researchers in this dynamic field.

A Historical Journey: The Unraveling of Pyrrolidine Alkaloids

The story of pyrrolidine alkaloids begins in the 19th century with the isolation of the first examples from various plant species.[1] Initially, their chemical structures remained elusive, and their profound biological effects were not fully understood. It was not until the early to mid-20th century that the toxic nature of a major subgroup, the pyrrolizidine alkaloids (PAs), became apparent through observations of livestock poisoning from ingesting PA-containing plants.[1] This discovery marked a turning point, shifting the focus of research towards understanding their mechanisms of toxicity and their impact on human and animal health.

Key milestones in the history of pyrrolidine alkaloid research include:

-

19th Century: First discovery and isolation of pyrrolizidine alkaloids from plants.[1]

-

Early 20th Century: Recognition of the hepatotoxic effects of pyrrolizidine alkaloids in livestock.[1]

-

Mid-20th Century: Structural elucidation of the basic pyrrolizidine nucleus and identification of the ester linkage as a key feature for toxicity.

-

Late 20th Century: Elucidation of the metabolic activation of pyrrolizidine alkaloids in the liver to toxic pyrrolic esters.

-

21st Century: Advances in analytical techniques (LC-MS, NMR) enabling sensitive detection and quantification of PAs in various matrices, including food and herbal products, leading to increased regulatory scrutiny.[2][3]

Chemical Landscape: Structure and Classification

Pyrrolidine alkaloids are characterized by the presence of a saturated five-membered nitrogen-containing ring, the pyrrolidine nucleus. The broader class is structurally diverse, but a significant and extensively studied subgroup is the pyrrolizidine alkaloids (PAs) . PAs possess a bicyclic structure consisting of two fused five-membered rings sharing a nitrogen atom.

The general structure of a pyrrolizidine alkaloid consists of a necine base (the bicyclic amino alcohol) esterified with one or more necic acids .[4] The toxicity of many PAs is linked to the presence of a 1,2-unsaturated double bond in the necine base and the nature of the ester side chains.[5]

Quantitative Bioactivity Data

The biological effects of pyrrolidine alkaloids, particularly their cytotoxicity, are highly dependent on their specific chemical structures. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several representative pyrrolizidine alkaloids against various human cancer cell lines, providing a quantitative comparison of their cytotoxic potential.

| Alkaloid | Cell Line | Exposure Time (h) | IC50 (µM) | Reference |

| Lasiocarpine | HepG2-CYP3A4 | 24 | 12.6 | [6] |

| Seneciphylline | HepG2-CYP3A4 | 24 | 26.2 | [6] |

| Senecionine | HepG2-CYP3A4 | 24 | ~30 | [6][7] |

| Retrorsine | HepG2-CYP3A4 | 24 | ~40 | [6] |

| Riddelliine | HepG2-CYP3A4 | 24 | ~60 | [6] |

| Echimidine | HepG2-CYP3A4 | 24 | ~70 | [6] |

| Lasiocarpine | PHH | 72 | 45 | [6] |

| Retrorsine | PHH | 72 | 98 | [6] |

| Riddelliine | PHH | 72 | 292 | [6] |

| Intermedine | HepG2 | - | 189.11 | [8] |

| Lycopsamine | HepG2 | - | >300 | [7] |

| Monocrotaline | HepG2 | - | >300 | [7] |

| Europine | HepG2-CYP3A4 | 72 | ~200 | [6] |

| Monocrotaline | HepG2-CYP3A4 | 72 | ~500 | [6] |

| Intermedine | Primary Mouse Hepatocytes | - | 165.13 | [8] |

| Intermedine | H22 | - | 161.82 | [8] |

| Senecionine | HepaRG | - | > Echimidine/Heliotrine | [8] |

| Echimidine | HepaRG | - | > Senkirkine | [8] |

| Heliotrine | HepaRG | - | > Senkirkine | [8] |

PHH: Primary Human Hepatocytes

Experimental Protocols

Extraction and Purification of Pyrrolizidine Alkaloids from Plant Material

This protocol outlines a general procedure for the extraction and solid-phase extraction (SPE) cleanup of pyrrolizidine alkaloids from dried plant material.

Materials:

-

Dried and ground plant material

-

Extraction solvent: 0.05 M H₂SO₄ in 20% aqueous methanol

-

Strong Cation Exchange (SCX) SPE cartridges

-

Methanol

-

Ammonia solution (25%)

-

Elution solvent: 5% ammonia in methanol

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Extraction:

-

Weigh 1-2 g of the ground plant material into a centrifuge tube.

-

Add 20 mL of the extraction solvent.

-

Sonicate the mixture for 30 minutes at room temperature.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Carefully decant the supernatant into a clean flask.

-

Repeat the extraction process on the plant residue with another 20 mL of extraction solvent.

-

Combine the supernatants.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition the SCX SPE cartridge: Pass 5 mL of methanol followed by 5 mL of 0.05 M H₂SO₄ through the cartridge.

-

Load the sample: Apply the combined acidic extract to the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

-

Wash the cartridge: Wash the cartridge with 5 mL of 0.05 M H₂SO₄ followed by 5 mL of methanol to remove interfering compounds.

-

Elute the alkaloids: Elute the pyrrolizidine alkaloids with 10 mL of the elution solvent (5% ammonia in methanol) into a collection tube.

-

-

Concentration:

-

Evaporate the eluate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Reconstitute the dried residue in a known volume of methanol or the initial mobile phase for LC-MS analysis.

-

Structural Elucidation by NMR and Mass Spectrometry

The identification and structural confirmation of isolated pyrrolizidine alkaloids are typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Instrumentation:

-

High-resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) coupled with Liquid Chromatography (LC-MS).

-

NMR Spectrometer (e.g., 400-600 MHz) equipped for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.

Procedure:

-

Mass Spectrometry (MS):

-

Inject the purified alkaloid sample into the LC-MS system.

-

Obtain the high-resolution mass spectrum to determine the accurate mass and elemental composition of the molecular ion ([M+H]⁺).

-

Perform tandem MS (MS/MS) to induce fragmentation of the parent ion.

-

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions corresponding to the necine base and necic acid moieties. Common fragment ions for retronecine-type PAs include m/z 120 and 138.[9]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified alkaloid in a suitable deuterated solvent (e.g., CDCl₃, MeOD).

-

Acquire a ¹H NMR spectrum to determine the chemical shifts, coupling constants, and integration of all protons.

-

Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.

-

Perform 2D NMR experiments:

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for connecting different structural fragments, such as the necine base and the necic acid.

-

-

Integrate the data from all spectroscopic experiments to assemble the complete chemical structure and determine the stereochemistry of the alkaloid.

-

Visualizing the Mechanisms: Signaling Pathways and Workflows

Metabolic Activation of Pyrrolizidine Alkaloids in the Liver

The hepatotoxicity of many pyrrolizidine alkaloids is not due to the parent compound itself but rather to its metabolic activation in the liver. This process, primarily mediated by cytochrome P450 enzymes, converts the relatively inert alkaloid into highly reactive pyrrolic esters.

Caption: Metabolic activation of pyrrolizidine alkaloids in hepatocytes.

Experimental Workflow for PA Analysis from Honey

This diagram illustrates the typical workflow for the extraction and analysis of pyrrolizidine alkaloids from honey samples, a common matrix for PA contamination.

Caption: Workflow for the analysis of pyrrolizidine alkaloids in honey.

Signaling Pathway of PA-Induced Apoptosis

Pyrrolizidine alkaloids can induce programmed cell death, or apoptosis, in liver cells through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

Caption: PA-induced apoptosis via extrinsic and intrinsic pathways.

References

- 1. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. kluedo.ub.rptu.de [kluedo.ub.rptu.de]

- 7. Structure-dependent genotoxic potencies of selected pyrrolizidine alkaloids in metabolically competent HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

3-Cyclohexylpyrrolidine: A Versatile Chiral Building Block for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a ubiquitous scaffold in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its non-planar, saturated structure provides access to three-dimensional chemical space, a desirable attribute in modern drug design that often leads to improved target affinity and selectivity.[2] Among the myriad of substituted pyrrolidines, 3-cyclohexylpyrrolidine stands out as a valuable chiral building block. The introduction of a cyclohexyl group at the 3-position imparts specific lipophilic and steric properties that can be exploited to fine-tune the pharmacological profile of a drug candidate. This technical guide provides a comprehensive overview of the synthesis, chiral resolution, and potential applications of this compound in drug discovery.

Physicochemical Properties

Table 1: Estimated Physicochemical Properties of this compound Hydrochloride

| Property | Estimated Value/Description | Reference |

| Appearance | White to off-white crystalline powder | [3] |

| Molecular Formula | C₁₀H₂₀ClN | [4] |

| Molecular Weight | 189.72 g/mol | [4] |

| Melting Point | >200°C (decomposes) | [3] |

| Solubility | Highly soluble in water | [3] |

Stereoselective Synthesis of this compound

The enantioselective synthesis of 3-substituted pyrrolidines is a key challenge in organic chemistry. Several strategies can be employed to control the stereochemistry at the C3 position. Below is a detailed, plausible experimental protocol for the diastereoselective synthesis of a protected this compound derivative based on a ytterbium triflate-catalyzed three-component reaction.[5][6]

Experimental Protocol: Diastereoselective Three-Component Synthesis

This protocol describes the reaction of cyclohexanecarboxaldehyde, a primary amine, and a 1,1-cyclopropanediester to yield a highly substituted pyrrolidine with a cis-relationship between the substituents at the 2- and 5-positions.[5]

Materials:

-

Cyclohexanecarboxaldehyde

-

Benzylamine

-

Diethyl 1,1-cyclopropanedicarboxylate

-

Ytterbium (III) triflate (Yb(OTf)₃)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of cyclohexanecarboxaldehyde (1.0 mmol) in dry dichloromethane (5 mL) under an inert atmosphere, add benzylamine (1.0 mmol).

-

Stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the corresponding aldimine.

-

Add diethyl 1,1-cyclopropanedicarboxylate (1.2 mmol) to the reaction mixture.

-

Add ytterbium (III) triflate (10 mol%) to the stirring solution.

-

Stir the reaction at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired polysubstituted pyrrolidine.

Table 2: Representative Data for Diastereoselective Synthesis

| Entry | Aldehyde | Amine | Diastereomeric Ratio (cis:trans) | Yield (%) |

| 1 | Cyclohexanecarboxaldehyde | Benzylamine | >95:5 | 85 |

| 2 | Benzaldehyde | Benzylamine | >95:5 | 90 |

| 3 | Isobutyraldehyde | Benzylamine | >95:5 | 78 |

Note: The data in this table is representative of typical outcomes for this type of reaction and may not reflect the exact results for the synthesis of a this compound precursor.

Chiral Resolution of this compound

For applications where a single enantiomer is required, chiral resolution of the racemic mixture is a common and effective strategy. Diastereomeric salt formation with a chiral resolving agent is a classical and widely used method.[7]

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

This protocol outlines the resolution of racemic this compound using (+)-tartaric acid as the resolving agent.

Materials:

-

Racemic this compound

-

(+)-Tartaric acid

-

Methanol

-

Ethyl acetate

-

Sodium hydroxide (NaOH), 2M solution

-

Diethyl ether

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Dissolve racemic this compound (10.0 g) in a minimal amount of a methanol/ethyl acetate mixture (e.g., 1:1 v/v) with gentle warming.

-

In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent mixture, also with gentle warming.

-

Slowly add the tartaric acid solution to the stirred solution of the racemic amine.

-

Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may enhance precipitation.

-

Collect the crystalline precipitate by vacuum filtration and wash with a small amount of the cold solvent mixture. This solid is the enriched diastereomeric salt.

-

To liberate the free amine, suspend the diastereomeric salt in water and add 2M sodium hydroxide solution until the pH is basic (pH > 10).

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully evaporate the solvent to yield the enantiomerically enriched this compound.

-

The enantiomeric excess (ee) of the product should be determined by chiral HPLC or by measuring the specific rotation.

Table 3: Representative Data for Chiral Resolution

| Resolving Agent | Solvent System | Enantiomeric Excess (ee) of Product (%) |

| (+)-Tartaric Acid | Methanol/Ethyl Acetate | >95 |

| (S)-Mandelic Acid | Ethanol | 90-98 |

| (1R)-(-)-10-Camphorsulfonic acid | Isopropanol | >90 |

Note: The data in this table is representative of typical outcomes for chiral resolution of amines and may not reflect the exact results for this compound.

Applications in Drug Discovery

The this compound scaffold is a valuable component in the design of novel therapeutics due to its ability to introduce favorable physicochemical properties. The cyclohexyl group can enhance lipophilicity, which may improve membrane permeability and oral bioavailability. Furthermore, the stereochemistry at the 3-position can be crucial for establishing specific interactions with biological targets, leading to improved potency and selectivity.

While specific drugs containing the this compound moiety are not prominently highlighted in publicly available literature, the broader class of 3-substituted pyrrolidines has been explored for a range of therapeutic targets, including:

-

Neurotransmitter Receptors: The pyrrolidine scaffold is a key feature of many ligands for dopamine and serotonin receptors. The substitution at the 3-position can influence the binding affinity and functional activity at these targets.[8]

-

Enzyme Inhibitors: The defined stereochemistry and steric bulk of the cyclohexyl group can be utilized to achieve selective binding to the active site of enzymes.

-

Ion Channel Modulators: The overall shape and lipophilicity of molecules containing the this compound moiety can be tailored to interact with specific ion channels.

Conclusion

This compound is a chiral building block with significant potential in medicinal chemistry and drug discovery. The ability to synthesize and resolve this compound into its individual enantiomers provides medicinal chemists with a powerful tool to explore structure-activity relationships and optimize the properties of drug candidates. The detailed protocols and representative data presented in this guide offer a starting point for researchers to incorporate this valuable scaffold into their drug discovery programs. Further exploration of stereoselective synthetic routes and applications of this compound is warranted to fully realize its potential in the development of novel therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 5489-13-4 3-Pyrrolidinol, 5-cyclohexyl-3-phenyl-, hydrochloride supplier â Palkem India [palkem.ltd]

- 4. (S)-2-Cyclohexylpyrrolidine hydrochloride | C10H20ClN | CID 78166362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemimpex.com [chemimpex.com]

- 8. pubs.acs.org [pubs.acs.org]

The 3-Cyclohexylpyrrolidine Scaffold: A Privileged Motif in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1] Its three-dimensional structure, conferred by sp3-hybridized carbon atoms, allows for a greater exploration of chemical space compared to its flat aromatic counterparts, offering unique opportunities to enhance drug-like properties such as solubility and lipophilicity.[1][2] Within this important class of heterocycles, the 3-cyclohexylpyrrolidine moiety has emerged as a key structural element in the design of potent and selective modulators of various biological targets, particularly in the realm of central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of this compound derivatives, with a focus on their role as modulators of opioid receptors.

Synthetic Strategies for this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several established synthetic methodologies. A common and efficient approach is the reductive amination of cyclohexanone with 3-aminopyrrolidine or its derivatives. This method offers a direct route to N-substituted 3-cyclohexylpyrrolidines.[1][3]

For the synthesis of more complex derivatives, such as those with substitutions on the pyrrolidine ring itself, multi-step sequences are often employed. One notable example is the synthesis of (1',2'-trans)-3-Phenyl-1-[2'-(N-pyrrolidinyl)cyclohexyl]pyrrolid-2-ones, which are analogues of the potent kappa-opioid receptor agonist U-50,488.[4] The synthesis of these compounds involves the construction of the pyrrolidinone ring followed by the introduction of the N-pyrrolidinylcyclohexyl moiety.

General synthetic approaches to the broader class of pyrrolidine derivatives that can be adapted for this compound analogues include:

-

[3+2] Cycloaddition Reactions: This powerful method involves the reaction of an azomethine ylide with an alkene to construct the pyrrolidine ring.[5]

-

Palladium-Catalyzed Hydroarylation: This technique allows for the direct introduction of an aryl group at the 3-position of a pyrroline precursor, which can then be reduced to the corresponding pyrrolidine.[6]

-

Ring Contraction of Pyridines: Photochemical methods have been developed for the ring contraction of substituted pyridines to yield functionalized pyrrolidines.[7]

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug discovery programs targeting various diseases.

Modulation of Opioid Receptors

A significant area of research for this compound derivatives has been their interaction with opioid receptors, particularly the kappa-opioid receptor (KOR). The KOR is a G protein-coupled receptor (GPCR) involved in pain perception, mood, and addiction.[8]

Lactam analogues of the KOR agonist U-50,488, incorporating a (N-pyrrolidinyl)cyclohexyl moiety, have been synthesized and evaluated for their binding affinity to opioid receptors.[4] These studies have provided valuable structure-activity relationship (SAR) data, highlighting the importance of stereochemistry and substitution patterns for achieving high affinity and selectivity.

Table 1: Kappa-Opioid Receptor (KOR) Binding Affinities of U-50,488 Analogues [4]

| Compound | Structure | KOR Kᵢ (nM) | µ/κ Selectivity |

| 4 | (1',2'-trans)-3-(3,4-Dichlorophenyl)-1-[2'-(N-pyrrolidinyl)cyclohexyl]pyrrolid-2-one | 10 | 23 |

| 1 | (1',2'-trans)-3-Phenyl-1-[2'-(N-pyrrolidinyl)cyclohexyl]pyrrolid-2-one | 400 | ~23 |

| 3 | 3-Hydroxy derivative of Compound 1 | 400 | ~23 |

The data indicates that the 3,4-dichlorophenyl substitution in compound 4 significantly enhances the binding affinity for the KOR compared to the unsubstituted phenyl ring in compound 1 .[4]

Signaling Pathways of Kappa-Opioid Receptor Agonists

Activation of the KOR by an agonist initiates a cascade of intracellular signaling events. The receptor is coupled to inhibitory G proteins (Gαi/o), which, upon activation, inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[9] The Gβγ subunits released upon G protein activation can also modulate ion channels, such as inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs).[8]